2-Bromo-3-methyl-1-(piperidin-1-yl)butan-1-one
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Description
“2-Bromo-3-methyl-1-(piperidin-1-yl)butan-1-one” is a chemical compound with the molecular formula C10H18BrNO and a molecular weight of 248.16 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom attached to the second carbon in the butanone chain. The third carbon is substituted with a methyl group, and the first carbon is attached to a piperidin-1-yl group .Physical And Chemical Properties Analysis
“this compound” is stored under freezing conditions . Other physical and chemical properties such as boiling point are not specified .Scientific Research Applications
Asymmetric Synthesis and Piperazine Derivatives
A study demonstrated the asymmetric synthesis of enantiomerically pure 3-substituted piperidines from a lactam via a bromo derivative, illustrating the compound's utility in the synthesis of complex piperazine derivatives with potential applications in medicinal chemistry and asymmetric synthesis methodologies (Micouin et al., 1994).
Synthesis and Pharmacological Properties
Research has been conducted on the synthesis, pharmacological properties, and use of derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ols, demonstrating the compound's role in the development of pharmacologically active molecules (Vardanyan, 2018).
Captodative Effect in Organic Synthesis
A study explored the reaction of piperidine with 3-bromo-3-buten-2-one, leading to the formation of captodative formyl- and acyl(amino)alkenes, showcasing the compound's significance in organic synthesis and the captodative effect (Rulev et al., 2003).
Radical Cyclization for Spiroindole Derivatives
Radical cyclization techniques using bromophenylamino derivatives have been applied to produce spiroindole derivatives, highlighting the compound's utility in synthesizing complex organic structures with potential applications in drug development and organic chemistry (Sulsky et al., 1999).
Synthesis of Azapyranoses Analogs
Another study focused on the synthesis of a branched-chain analogue of azapyranoses from a derivative, demonstrating the compound's application in the synthesis of sugar analogs with potential therapeutic uses (Budzińska & Sas, 2001).
Spiroindole Piperidinones Synthesis
Research on the synthesis of spiro[indole-3,4′-piperidin]-2-ones from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline has provided insights into efficient synthetic routes for creating complex spiro compounds (Freund & Mederski, 2000).
properties
IUPAC Name |
2-bromo-3-methyl-1-piperidin-1-ylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO/c1-8(2)9(11)10(13)12-6-4-3-5-7-12/h8-9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPLYOWYQKNZNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCCC1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.